tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate: is a fluorinated organic compound with the molecular formula C9H14FNO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group. This compound is often used as a building block in organic synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-fluoro-4-oxopyrrolidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its fluorinated nature makes it valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways involving fluorinated substrates. It serves as a probe to investigate the effects of fluorine substitution on biological activity.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for the development of drugs with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in biochemical pathways.
Comparison with Similar Compounds
- tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 4-fluoro-3-oxopiperidine-1-carboxylate
- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate
Comparison: tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate is unique due to its pyrrolidine ring structure, which differs from the piperidine ring found in similar compounds. This structural difference affects the compound’s chemical reactivity and biological activity. The presence of the fluorine atom in the 3-position also distinguishes it from other derivatives, providing unique properties that are valuable in various applications.
Properties
IUPAC Name |
tert-butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHVNLXMQXEDFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669803 | |
Record name | tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845894-03-3 | |
Record name | tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Boc-3-fluoro-4-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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